![molecular formula C14H20O4 B14195887 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene CAS No. 831171-19-8](/img/structure/B14195887.png)
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene: is an organic compound with the molecular formula C14H20O4 It is a derivative of benzene, characterized by the presence of three methoxy groups and a 2-methylbut-2-en-1-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene can be synthesized through a multi-step process involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the methoxy and 2-methylbut-2-en-1-yloxy groups. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using a suitable protecting group, such as a silyl ether.
Methoxylation: The protected benzene derivative is then subjected to methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Deprotection: The protecting groups are removed to yield the intermediate compound with methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and 2-methylbut-2-en-1-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy or 2-methylbut-2-en-1-yloxy groups.
Scientific Research Applications
Chemistry: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The methoxy and 2-methylbut-2-en-1-yloxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor binding, leading to various biological effects.
Comparison with Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the 2-methylbut-2-en-1-yloxy group, making it less complex and potentially less versatile in applications.
1,2,4-Trimethoxybenzene: Has a different arrangement of methoxy groups, leading to different chemical and biological properties.
1,2,3-Trimethoxy-5-methylbenzene: Contains a methyl group instead of the 2-methylbut-2-en-1-yloxy group, resulting in different reactivity and applications.
Uniqueness: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene stands out due to the presence of the 2-methylbut-2-en-1-yloxy group, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
831171-19-8 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1,2,3-trimethoxy-5-(2-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C14H20O4/c1-6-10(2)9-18-11-7-12(15-3)14(17-5)13(8-11)16-4/h6-8H,9H2,1-5H3 |
InChI Key |
JYAYQWNXMXKOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)COC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


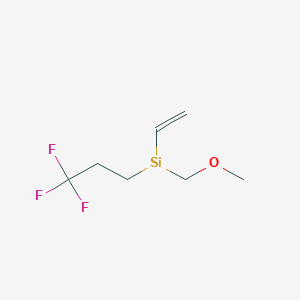
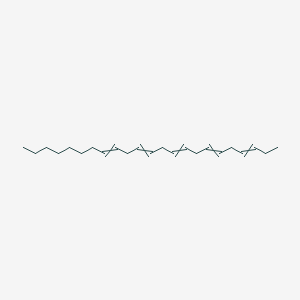
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)
![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
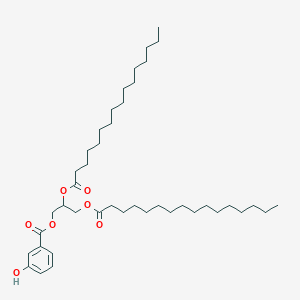
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
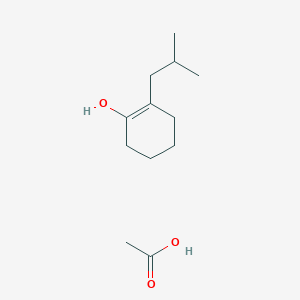
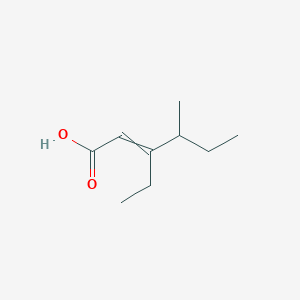

![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
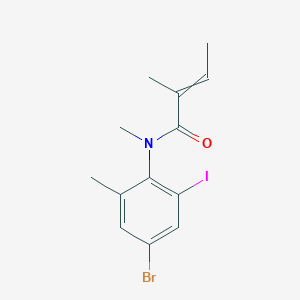
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
